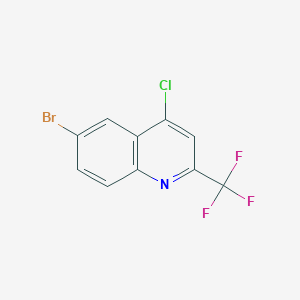

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEQQFAWABXNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381076 | |

| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-28-6 | |

| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handling of this compound (CAS No. 1701-28-6). As a highly functionalized heterocyclic compound, this quinoline derivative serves as a critical building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and application.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The strategic placement of various functional groups onto the quinoline core allows for the fine-tuning of its pharmacological and physicochemical properties.

This compound is a prime example of a multi-functionalized intermediate. It features:

-

A trifluoromethyl group at the 2-position, which can enhance metabolic stability, membrane permeability, and binding affinity.[2]

-

A chloro group at the 4-position, a versatile handle for nucleophilic substitution reactions.

-

A bromo group at the 6-position, an ideal site for palladium-catalyzed cross-coupling reactions to introduce further molecular complexity.[3]

This unique combination of reactive sites makes it a valuable precursor for synthesizing diverse libraries of compounds, including small molecule inhibitors targeting ecto-5'-nucleotidase, an enzyme implicated in cancer immunotherapy.[4] This guide will dissect its core properties to enable its effective utilization in research and development.

Molecular Structure and Chemical Identity

A precise understanding of the molecule's identity is fundamental for any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1701-28-6 | [4] |

| Molecular Formula | C₁₀H₄BrClF₃N | [4] |

| Molecular Weight | 310.50 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | [4] |

| InChI Key | JKEQQFAWABXNFV-UHFFFAOYSA-N | [4] |

Figure 1. 2D Chemical Structure

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value / Description | Rationale and Insights |

| Appearance | Expected to be a solid at room temperature. | Similar halogenated quinolines are solids. |

| Melting Point | Data not available in public literature. Likely >100 °C. | The rigid, planar aromatic structure and high molecular weight suggest a relatively high melting point. |

| Boiling Point | Data not available; likely high with decomposition. | Aromatic compounds with this molecular weight typically have high boiling points. |

| Solubility | Water: Poorly soluble. Organic Solvents: Soluble in dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethyl acetate. | The presence of a lipophilic trifluoromethyl group and multiple halogens significantly reduces aqueous solubility.[2] Its aromatic nature favors solubility in common organic solvents. |

| Lipophilicity (LogP) | Predicted to be high (>4.0). | The trifluoromethyl group and halogens substantially increase lipophilicity, which is a key factor for enhancing cell membrane permeability.[2] |

| Chemical Stability | Stable under standard laboratory conditions. Sensitive to strong nucleophiles and certain catalysts. | The quinoline core is robust, but the C-Cl and C-Br bonds are sites of reactivity. |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the material. The following protocols represent standard, self-validating methodologies for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The C18 stationary phase effectively separates the target compound from potential non-polar impurities and starting materials based on hydrophobicity.

Experimental Protocol:

-

System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (chosen due to the strong UV absorbance of the aromatic quinoline system).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Injection Volume: 10 µL.

-

Validation: Purity is calculated from the peak area percentage. A pure sample should exhibit a single major peak.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the benzene portion of the ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns based on their coupling with neighboring protons.

-

¹³C NMR (100 MHz, CDCl₃): Ten distinct carbon signals are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -70 ppm.

2. Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Expected M/Z: The molecular ion peak [M+H]⁺ should be observed at approximately 311.9.

-

Trustworthiness Check: The most critical diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), a characteristic cluster of peaks will be observed for the molecular ion:

-

M: Relative abundance ~75%

-

M+2: Relative abundance ~100% (from ⁸¹Br and ³⁷Cl)

-

M+4: Relative abundance ~25% This unique pattern provides high confidence in the elemental composition.

-

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While multiple synthetic routes to quinolines exist, such as the Skraup and Doebner-von Miller reactions, a logical approach for this highly substituted target involves a cyclization followed by chlorination.[5][6] A plausible pathway starting from commercially available 4-bromoaniline is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Expertise & Causality:

-

Step 1 (Gould-Jacobs Reaction): This is a reliable method for constructing the quinoline core. 4-bromoaniline reacts with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form an enamine, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline (or its quinolone tautomer).

-

Step 2 (Chlorination): The conversion of the 4-hydroxy group to a 4-chloro group is a classic transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating and dehydrating agent, effectively driving the reaction to completion to form the aromatic chloroquinoline.[7][8]

Reactivity Profile

The compound is a versatile synthetic intermediate due to its distinct reactive sites, which can be addressed selectively.

Caption: Key reactive sites on the quinoline scaffold.

-

At the C4-Position: The chlorine atom is activated by the electron-withdrawing quinoline nitrogen and the CF₃ group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of amines, alcohols, and thiols.

-

At the C6-Position: The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira. This enables the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex derivatives.[3]

Safety, Handling, and Storage

-

Hazard Profile: Based on analogs like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, this compound should be considered acutely toxic if swallowed (GHS06) and may cause severe skin and eye damage.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile gloves. Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat is required. Ensure full coverage.

-

-

Handling:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and incompatible materials.

-

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in drug discovery and advanced materials synthesis. Its well-defined reactive sites allow for selective and predictable functionalization, enabling the construction of complex molecular architectures. This guide provides the foundational physicochemical data, analytical protocols, and synthetic insights necessary for researchers to confidently and safely incorporate this powerful building block into their scientific endeavors.

References

- 1. ijfmr.com [ijfmr.com]

- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Introduction: The Strategic Importance of a Differentiated Building Block

An In-Depth Technical Guide to 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS: 1701-28-6)

In the landscape of modern medicinal chemistry and drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents across a wide range of diseases, including cancer and malaria.[1][2][3][4][5] Within this important class of heterocycles, This compound emerges as a particularly valuable and strategically differentiated building block. Its unique trifunctional nature—bearing a reactive chloro group at the 4-position, a versatile bromo group at the 6-position, and an electron-withdrawing trifluoromethyl group at the 2-position—offers researchers a powerful tool for constructing complex molecular architectures with high precision.

The trifluoromethyl (CF3) group is a well-regarded bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can favorably modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[5] The two distinct halogen substituents, chlorine and bromine, at positions 4 and 6 respectively, provide orthogonal handles for sequential, site-selective functionalization. This allows for a modular and convergent approach to synthesis, which is highly desirable in the rapid exploration of chemical space during lead optimization.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, reactivity, key synthetic applications, and provide a field-proven experimental protocol for its use in a cornerstone cross-coupling reaction.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1701-28-6 | [6][7] |

| Molecular Formula | C₁₀H₄BrClF₃N | [6][7][8] |

| Molecular Weight | 310.50 g/mol | [6][7] |

| IUPAC Name | This compound | [6][8] |

| Appearance | Typically a solid (e.g., powder/crystals) | |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | [6][8] |

| InChI Key | JKEQQFAWABXNFV-UHFFFAOYSA-N | [6][8] |

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is defined by the differential reactivity of its C4-Cl and C6-Br bonds.

General Synthesis Strategies

The synthesis of substituted quinolines often involves multi-step sequences. While specific routes to this exact molecule are proprietary or detailed within patent literature, analogous syntheses provide a clear blueprint. A common approach involves the cyclization of an appropriately substituted aniline precursor, followed by chlorination. For instance, a 4-bromoaniline derivative can undergo reaction with reagents like Meldrum's acid and an orthoformate, followed by a high-temperature cyclization to form a 6-bromoquinolin-4-ol intermediate.[9][10] This intermediate is then subjected to a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the C4-chloro group, yielding the target scaffold.[9][11]

Chemical Reactivity and Orthogonal Functionalization

The key to this molecule's power lies in its capacity for selective, sequential reactions.

-

C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1][2] This activation is due to the strong electron-withdrawing effect of both the quinoline nitrogen atom and the C2-trifluoromethyl group. This makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols), displacing the chloride ion.[1][2][12] This reaction is a cornerstone for introducing diversity at this crucial position.[1][13]

-

C6-Position (Bromo): The bromine atom at the 6-position is significantly less reactive towards SNAr but is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions . The C-Br bond is more reactive towards the oxidative addition step in catalytic cycles (like Suzuki, Stille, Buchwald-Hartwig, etc.) than the C-Cl bond.[14] This reactivity difference allows chemists to perform a cross-coupling reaction at the C6-position while leaving the C4-chloro group untouched, ready for a subsequent SNAr reaction.

This differential reactivity enables a powerful one-pot or sequential synthetic strategy, as illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic scaffold, decorated with a versatile bromine atom, a reactive chlorine atom, and an electron-withdrawing trifluoromethyl group, presents a unique combination of physicochemical properties that make it an attractive building block for the synthesis of novel therapeutic agents. Quinoline derivatives have a well-established history in drug development, with applications ranging from antimalarial to anticancer and antibacterial agents.[1][2] The strategic placement of substituents on the this compound core allows for fine-tuning of its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, conformational preferences, and key physicochemical properties of this important synthetic intermediate.

Introduction to this compound: A Molecule of Interest

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline core in this compound creates a molecule with distinct electronic and steric properties.

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, while the halogen substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions. This strategic functionalization makes this compound a valuable starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | [3][4] |

| Molecular Weight | 310.50 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 1701-28-6 | [3][4] |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | [3][4] |

| InChI Key | JKEQQFAWABXNFV-UHFFFAOYSA-N | [3][4] |

| Predicted XlogP | 4.4 | [5] |

| Form | Solid |

Molecular Structure and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for rational drug design. While a definitive crystal structure for this specific molecule is not publicly available, we can infer its structural characteristics from related compounds and computational modeling.

Predicted Molecular Geometry

The quinoline core is an aromatic and planar system. The substituents at positions 2, 4, and 6 will lie in or close to this plane. The trifluoromethyl group at the 2-position is expected to have a significant impact on the local geometry. Due to the steric bulk of the three fluorine atoms, rotation around the C2-CF₃ bond will be hindered.

Conformational Preferences

The conformational landscape of this compound is likely dominated by the rotational barrier of the trifluoromethyl group. The preferred conformation will seek to minimize steric clashes between the fluorine atoms and the rest of the quinoline ring system. Computational studies on similar 2-substituted quinolines can provide insights into these preferences.[6]

Diagram 1: Key Rotational Freedom in this compound

Caption: Primary conformational flexibility arises from rotation of the trifluoromethyl group.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the quinoline ring and the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the halogens (C4 and C6) will also show characteristic chemical shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment around the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring. The C-F stretching vibrations of the trifluoromethyl group will appear as strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₄BrClF₃N by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum would show characteristic losses of the substituents.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences starting from commercially available precursors. A plausible synthetic strategy involves the construction of the quinoline core followed by the introduction of the halogen and trifluoromethyl substituents.

Synthetic Protocol

A common method for the synthesis of the precursor, 6-bromo-4-chloroquinoline, involves the cyclization of a substituted aniline followed by chlorination.

Diagram 2: Synthetic Workflow for 6-Bromo-4-chloroquinoline

Caption: A generalized synthetic pathway to a key precursor.

The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents on a suitable precursor.

Key Reactions

The bromine and chlorine atoms on the quinoline ring serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 4- and 6-positions, enabling the synthesis of diverse compound libraries for biological screening.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable scaffold in drug discovery. The quinoline core is a known pharmacophore for a variety of biological targets, and the substituents on this molecule allow for the exploration of structure-activity relationships (SAR).

Halogenated quinolines have shown promising activity as antibacterial and biofilm-eradicating agents.[7] Furthermore, the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. This compound is a key intermediate for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and may cause skin and eye irritation. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.[8][9][10]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry. While a complete experimental characterization of its molecular structure and conformation is not yet available in the public domain, this technical guide provides a comprehensive overview of its known properties and predictive insights based on analogous structures. The versatility of this molecule as a synthetic building block, coupled with the established biological importance of the quinoline scaffold, ensures its continued relevance in the quest for novel therapeutic agents. Further experimental studies, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, are warranted to fully elucidate the structure-property relationships of this promising compound.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. capotchem.com [capotchem.com]

- 10. angenechemical.com [angenechemical.com]

Spectroscopic Profile of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural and electronic characteristics is fundamental. This guide offers an in-depth technical analysis of the spectroscopic data for 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The following sections provide a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive profile.

The empirical formula for this compound is C₁₀H₄BrClF₃N, with a molecular weight of approximately 310.50 g/mol .[1][2] The spectroscopic data discussed herein serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: A Window into the Aromatic System

The proton NMR spectrum of this quinoline derivative is expected to be relatively simple, revealing the three protons on the aromatic rings. The electron-withdrawing effects of the halogen substituents and the trifluoromethyl group will significantly influence the chemical shifts of these protons, generally shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.3 - 8.5 | d | ~ 2.0 | H-5 |

| ~ 7.9 - 8.1 | dd | ~ 9.0, 2.0 | H-7 |

| ~ 7.8 - 8.0 | d | ~ 9.0 | H-8 |

| ~ 7.7 - 7.9 | s | - | H-3 |

Interpretation and Rationale:

The quinoline ring system's aromatic protons will exhibit predictable splitting patterns based on their neighboring protons.

-

H-5: This proton is expected to be the most downfield of the carbocyclic ring protons due to the anisotropic effect of the nearby bromine atom at position 6. It will appear as a doublet, split by H-7, with a small meta-coupling constant.

-

H-7: This proton will experience coupling from both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets.

-

H-8: This proton will appear as a doublet due to ortho-coupling with H-7.

-

H-3: Being on the pyridine ring and adjacent to the electron-withdrawing trifluoromethyl group at position 2 and the chlorine at position 4, this proton will be significantly deshielded and is expected to appear as a singlet.

Data from similar structures, such as 6-bromo-4-iodoquinoline, supports these predicted patterns, although the precise chemical shifts will be influenced by the different substituents.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the ten unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (q) | C-2 |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 115 - 120 | C-3 |

| ~ 145 - 150 | C-4 |

| ~ 148 - 152 | C-4a |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-6 |

| ~ 135 - 140 | C-7 |

| ~ 130 - 135 | C-8 |

| ~ 128 - 132 | C-8a |

Interpretation and Rationale:

-

C-2 and -CF₃: The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The large C-F coupling constant is a characteristic feature.

-

C-4 and C-6: The carbons directly bonded to the electronegative chlorine and bromine atoms will be significantly deshielded, appearing at lower field.

-

Quaternary Carbons: The quaternary carbons (C-4a and C-8a) will generally have lower intensities compared to the protonated carbons.

The influence of electronegative substituents on carbon chemical shifts is a well-established principle. For instance, in 1-bromo-2-chloroethane, the carbon attached to the more electronegative chlorine atom appears further downfield than the carbon bonded to bromine.[1]

¹⁹F NMR Spectroscopy: A Sensitive Probe

Fluorine-19 is a highly sensitive nucleus for NMR, with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.[4][5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 to -70 | s | -CF₃ |

Interpretation and Rationale:

The trifluoromethyl group is expected to appear as a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a -CF₃ group attached to an aromatic ring typically falls within this range, referenced to CFCl₃.[6] The absence of other fluorine atoms in the molecule leads to the prediction of a singlet.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of the spectroscopic data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer. The probe is tuned and matched for ¹H, ¹³C, and ¹⁹F frequencies. The magnetic field is homogenized by shimming.

-

¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, using a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans (e.g., 1024) is necessary to obtain adequate signal intensity.

-

¹⁹F NMR Acquisition: A proton-decoupled ¹⁹F spectrum is acquired.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectra are integrated and peaks are picked.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation |

| 3050 - 3150 | Aromatic C-H stretching |

| 1580 - 1620 | C=C and C=N stretching (quinoline ring) |

| 1450 - 1550 | Aromatic ring skeletal vibrations |

| 1100 - 1300 | C-F stretching (strong) |

| 1000 - 1050 | C-Cl stretching |

| 550 - 650 | C-Br stretching |

Interpretation and Rationale:

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The quinoline ring itself will give rise to a series of C=C and C=N stretching bands in the 1450-1620 cm⁻¹ region. The most intense and characteristic bands, however, will be the C-F stretching vibrations from the trifluoromethyl group, which are typically very strong. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers. The overall spectrum will be a unique fingerprint for the molecule.[7][8]

IR Data Acquisition Workflow

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: An Attenuated Total Reflectance (ATR) accessory is installed in an FTIR spectrometer.

-

Background Scan: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

Sample Application: A small amount of solid this compound is placed onto the ATR crystal.

-

Data Collection: The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are highly informative.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 309, 311, 313 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |

| 274, 276 | [M-Cl]⁺ |

| 230, 232 | [M-Br]⁺ |

| 240 | [M-CF₃]⁺ |

Interpretation and Rationale:

The mass spectrum of this compound will display a distinctive molecular ion peak cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a powerful diagnostic tool for confirming the presence of both halogens.

Common fragmentation patterns in EI-MS would involve the loss of the substituents. The loss of a chlorine radical would lead to a fragment at m/z 274/276, while the loss of a bromine radical would result in a fragment at m/z 230/232. The loss of the trifluoromethyl radical is also a likely fragmentation pathway.

Mass Spectrometry Data Acquisition Workflow

Caption: Generalized workflow for mass spectrometry analysis.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and Mass Spec data. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings. The provided experimental workflows offer a robust framework for obtaining high-quality data.

References

- 1. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. echemi.com [echemi.com]

- 3. 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1283719-79-8 Cas No. | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-chloroaniline [webbook.nist.gov]

- 8. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR and 13C NMR spectral analysis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a complex heterocyclic compound with significant interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary tool for this purpose. This document, intended for researchers and drug development professionals, delves into the theoretical prediction of chemical shifts and coupling constants, explains the underlying principles of substituent effects on the quinoline scaffold, provides a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral interpretation. By synthesizing foundational NMR principles with specific structural insights, this guide aims to serve as an authoritative reference for the characterization of this molecule and similarly substituted quinoline derivatives.

Molecular Structure and Spectroscopic Rationale

The unique spectral signature of this compound arises from the distinct electronic environment of each nucleus. The quinoline core is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character is further modulated by three powerful electron-withdrawing groups (EWGs): a bromine atom at C-6, a chlorine atom at C-4, and a trifluoromethyl group at C-2. Understanding the interplay of these substituents is key to accurately predicting and interpreting the NMR spectra.

-

Inductive and Resonance Effects: The halogens (Br, Cl) and the trifluoromethyl (CF₃) group exert strong inductive (-I) effects, withdrawing electron density from the ring and generally shifting associated proton and carbon signals downfield (to higher ppm values).

-

Anisotropic Effects: The aromatic rings generate their own magnetic fields, which influence the chemical shifts of protons positioned above or alongside them. In quinolines, protons like H-8 are subject to deshielding from the lone pair of electrons on the nitrogen atom.

-

Spin-Spin Coupling: Protons on adjacent carbons (vicinal) or separated by multiple bonds (long-range) interact, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity of the atoms.

Below is the IUPAC-numbered structure of the molecule, which will be used for all spectral assignments.

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to H-3, H-5, H-7, and H-8. The strong electron-withdrawing nature of the substituents will shift all protons downfield compared to unsubstituted quinoline.[1]

H-3: This proton is situated on the pyridine ring between two strong EWGs at C-2 and C-4. The trifluoromethyl group at C-2 is known to cause significant deshielding.[2] This, combined with the effect from the C-4 chloro group, will likely make H-3 a sharp singlet and one of the most downfield signals of the non-peri protons.

H-8: This proton experiences a unique peri interaction with the nitrogen at position 1. This spatial relationship, combined with the overall electron-deficient nature of the ring, typically pushes the H-8 signal significantly downfield, often making it the most deshielded proton in the spectrum. It will be split by H-7.

H-7: This proton is ortho to H-8 and meta to the bromine at C-6. It will appear as a doublet of doublets, split by H-8 (ortho coupling, ³JHH) and H-5 (meta coupling, ⁴JHH). The ortho coupling will be significantly larger than the meta coupling.

H-5: This proton is ortho to the bromine at C-6 and is also split by H-7 in a meta-relationship. It is expected to appear as a doublet, with the larger splitting arising from the ortho-coupling with H-7 being absent. However, long-range coupling to H-7 (meta) will result in a doublet, and further smaller coupling to H-8 might slightly broaden the peaks. Given the structure, it will primarily appear as a doublet due to meta-coupling with H-7.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-8 | 8.30 - 8.50 | d (doublet) | ³JH8-H7 ≈ 8.5 - 9.0 | Peri effect with N-1; ortho-coupled to H-7. |

| H-5 | 8.15 - 8.30 | d (doublet) | ⁴JH5-H7 ≈ 2.0 - 2.5 | Ortho to Br; meta-coupled to H-7. |

| H-3 | 7.90 - 8.10 | s (singlet) | N/A | Flanked by EWGs at C-2 and C-4; no adjacent protons. |

| H-7 | 7.80 - 8.00 | dd (doublet of doublets) | ³JH7-H8 ≈ 8.5 - 9.0; ⁴JH7-H5 ≈ 2.0 - 2.5 | Ortho-coupled to H-8 and meta-coupled to H-5. |

Note: Predicted values are based on foundational quinoline data and known substituent effects in CDCl₃. Actual values may vary based on solvent and concentration.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will be more complex, with ten signals for the quinoline core and one for the trifluoromethyl carbon. Proton decoupling is standard, so all carbon signals will appear as singlets, except for those coupled to fluorine.

Quaternary Carbons (C-2, C-4, C-4a, C-6, C-8a): These carbons, lacking directly attached protons, will typically show less intense signals.

-

C-2 and C-4: Directly bonded to strong EWGs (CF₃ and Cl, respectively), these carbons will be significantly deshielded and appear far downfield.

-

C-6: The ipso-carbon attached to bromine will be influenced by the heavy atom effect, which can sometimes cause unexpected shifts, but it will generally be in the expected aromatic region.

-

C-4a and C-8a: These are bridgehead carbons and their shifts are influenced by their position within the fused ring system.

Protonated Carbons (C-3, C-5, C-7, C-8): These signals are typically more intense. Their chemical shifts will follow trends similar to their attached protons, influenced by the proximity of the electron-withdrawing substituents.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will have a distinct signature.

-

It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4]

-

The ¹JCF coupling constant is typically very large, around 270-280 Hz.[4]

-

The chemical shift will be in the range of 120-125 ppm.[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (with F-coupling) | Rationale |

|---|---|---|---|

| C-4 | 150 - 155 | s | Attached to N and Cl; highly deshielded. |

| C-2 | 148 - 152 | q (²JCF ≈ 35 Hz) | Attached to N and CF₃; deshielded and coupled to F. |

| C-8a | 145 - 149 | s | Bridgehead carbon adjacent to N. |

| C-7 | 135 - 138 | s | |

| C-5 | 132 - 135 | s | |

| C-4a | 128 - 132 | s | Bridgehead carbon. |

| C-8 | 126 - 130 | s | |

| C-6 | 124 - 128 | s | Ipso-carbon attached to Br. |

| CF₃ | 120 - 124 | q (¹JCF ≈ 275 Hz) | Characteristic quartet with large C-F coupling. |

| C-3 | 118 - 122 | q (³JCF ≈ 3-5 Hz) | Shielded relative to other carbons, coupled to F. |

Note: Direct NMR observation of nuclei like ³⁵Cl and ⁷⁹Br is generally not performed in routine structural analysis due to their quadrupolar nature, which leads to very broad signals.[6][7]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps represent a field-proven methodology for the analysis of small organic molecules like the topic compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weighing: Accurately weigh the purified solid sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

-

Solvent Choice: Select a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent choice can influence chemical shifts.[10][11]

-

Dissolution & Transfer: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a small vial. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. To ensure high resolution, filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.[12]

-

-

Instrument Setup and Data Acquisition:

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (either manually or using an automated routine like TopShim) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[13]

-

¹H Acquisition Parameters:

-

Pulse Program: Use a standard one-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to cover the expected range, typically 0-10 ppm for this compound.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans ensures proper relaxation for quantitative analysis.

-

-

¹³C Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon (except those coupled to F).

-

Spectral Width: Set to a wider range, typically 0-160 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a much larger number of scans (e.g., 1024 or more) is required.[14]

-

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (symmetrical and upright). The baseline is then corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.[14]

-

Analysis: Integrate the proton signals to determine their relative ratios. Measure the chemical shifts and coupling constants for all peaks to perform the final structural assignment.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for its unequivocal structural elucidation. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the confident assignment of every proton and carbon signal. The predictable downfield shifts caused by the three electron-withdrawing groups, the characteristic splitting patterns of the aromatic protons, and the unique quartet signal of the trifluoromethyl carbon all serve as key identifiers. The experimental protocol outlined herein provides a robust framework for obtaining high-quality data, ensuring that NMR spectroscopy remains an indispensable tool for quality control, reaction monitoring, and final characterization in the synthesis and application of this and related heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 7. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. thieme-connect.de [thieme-connect.de]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. benchchem.com [benchchem.com]

mass spectrometry fragmentation pattern of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₁₀H₄BrClF₃N). As a substituted quinoline, this compound is representative of a class of heterocyclic structures pivotal in medicinal chemistry and materials science. Understanding its fragmentation pattern is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This document delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), offering researchers a predictive framework for spectral interpretation.

Introduction and Physicochemical Context

This compound is a poly-substituted aromatic heterocycle. Its structure incorporates several key features that dictate its behavior in a mass spectrometer:

-

A Stable Quinoline Core: Aromatic systems are generally stable, often resulting in a prominent molecular ion peak, especially under EI conditions.[1][2]

-

A Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group significantly influences the electronic properties of the quinoline ring and provides a characteristic fragmentation pathway through the loss of a •CF₃ radical or related species.[3]

-

Halogen Substituents (-Br, -Cl): The presence of both bromine and chlorine provides a highly distinctive isotopic signature, which is invaluable for confirming the elemental composition of the molecular ion and its fragments. The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a predictable cluster of peaks separated by 2 Da.

The nominal molecular weight of the compound is 310 g/mol , but its exact mass and isotopic distribution are crucial for high-resolution mass spectrometry (HRMS) analysis.

Table 1: Key Physicochemical and Mass Spectrometry Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₄BrClF₃N | |

| Average Mass | 310.50 u | |

| Monoisotopic Mass | 308.9168 u | Calculated for C₁₀H₄⁷⁹Br³⁵ClF₃N.[4] |

| Predicted XlogP | 4.4 | Indicates high lipophilicity.[4] |

| Key Isotopes | ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl | Leads to characteristic M, M+2, M+4, M+6 pattern. |

| Primary Protonation Site | Quinoline Nitrogen | Expected site for positive-mode ESI. |

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The process begins with the formation of a radical cation, M⁺•.

The Molecular Ion (M⁺•)

The molecular ion peak for this compound is expected to be clearly visible due to the stability of the aromatic quinoline core.[2] Its most defining feature will be the isotopic cluster arising from the bromine and chlorine atoms. The most abundant peak in this cluster will be the M+2 peak, followed by the M and M+4 peaks.

Primary Fragmentation Pathways

The fragmentation of the M⁺• is driven by the expulsion of stable neutral radicals and molecules from the energetically unstable radical cation.[5]

-

Loss of Halogen Radicals: The cleavage of carbon-halogen bonds is a common initial fragmentation step.

-

Loss of •Br: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable pathway, leading to the [M-Br]⁺ ion.

-

Loss of •Cl: Subsequent or alternative loss of a chlorine radical results in the [M-Cl]⁺ ion.

-

-

Loss of the Trifluoromethyl Group: The trifluoromethyl group can be eliminated in several ways.

-

Loss of •CF₃: Cleavage of the C-CF₃ bond yields the [M-CF₃]⁺ ion. This is a characteristic fragmentation for trifluoromethyl-substituted heterocycles.[3]

-

Loss of F• followed by CO: In some aromatic systems, fluorine migration and subsequent rearrangements can occur, though direct loss of •CF₃ is typically more dominant.

-

-

Quinoline Ring Fission: Characteristic fragmentation of the quinoline nucleus involves the expulsion of small, stable neutral molecules.

-

Loss of HCN: A retro-cyclization reaction can lead to the elimination of a molecule of hydrogen cyanide (27 u) from the pyridine ring portion of the structure. This is a classic fragmentation pattern for nitrogen-containing heterocycles.

-

These primary fragmentation events can also occur sequentially, leading to a rich spectrum of fragment ions (e.g., [M-Br-HCN]⁺, [M-Cl-CF₃]⁺).

Caption: Predicted EI fragmentation pathways for this compound.

Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Structural information is then obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[6][7]

The Precursor Ion: [M+H]⁺

The most likely site of protonation is the basic nitrogen atom of the quinoline ring. Therefore, the ESI mass spectrum will be dominated by the isotopic cluster corresponding to the [M+H]⁺ ion (m/z 310, 312, 314, 316).

Key CID Fragmentation Pathways

Fragmentation of the even-electron [M+H]⁺ ion is driven by the elimination of stable, neutral molecules.[8]

-

Loss of Neutral Halogen Acids: The primary fragmentation pathways are expected to be the loss of hydrogen bromide (HBr) and hydrogen chloride (HCl).

-

Loss of HBr: Elimination of HBr (80/82 u) from the protonated molecule to form the [M+H-HBr]⁺ ion.

-

Loss of HCl: Elimination of HCl (36/38 u) to form the [M+H-HCl]⁺ ion.

-

-

Loss of HF: While less common than HBr or HCl loss, the elimination of hydrogen fluoride (20 u) from the trifluoromethyl group is a possible pathway, especially at higher collision energies.

-

Sequential Losses: The product ions from the initial neutral losses can undergo further fragmentation. For example, the [M+H-HCl]⁺ ion can subsequently lose HBr to form [M+H-HCl-HBr]⁺.

-

Quinoline Ring Fragmentation: Similar to EI, the quinoline ring can fragment, often initiated by the charge on the nitrogen atom. The loss of HCN from a fragment ion is a plausible secondary fragmentation step.

Caption: Predicted ESI-CID fragmentation of the [M+H]⁺ ion.

Summary of Predicted Fragments

The following table summarizes the key predicted fragments and their corresponding monoisotopic mass-to-charge ratios (m/z).

Table 2: Predicted Key Fragment Ions

| Ionization | Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Fragment Ion (m/z) |

| EI | M⁺• (308.92) | •Br | C₁₀H₄³⁵ClF₃N⁺ | 229.99 |

| M⁺• (308.92) | •Cl | C₁₀H₄⁷⁹BrF₃N⁺ | 273.95 | |

| M⁺• (308.92) | •CF₃ | C₉H₄⁷⁹Br³⁵ClN⁺ | 239.93 | |

| [M-Br]⁺ (229.99) | HCN | C₉H₃³⁵ClF₃⁺ | 202.98 | |

| ESI | [M+H]⁺ (309.92) | HCl | C₁₀H₄⁷⁹BrF₃N⁺ | 273.95 |

| [M+H]⁺ (309.92) | HBr | C₁₀H₄³⁵ClF₃N⁺ | 229.99 | |

| [M+H]⁺ (309.92) | HF | C₁₀H₄⁷⁹Br³⁵ClF₂N⁺ | 289.92 | |

| [M+H-HCl]⁺ (273.95) | HBr | C₁₀H₃F₃N⁺ | 194.02 |

Note: m/z values are monoisotopic and calculated for the most abundant light isotopes (⁷⁹Br, ³⁵Cl).

Hypothetical Experimental Protocol

To empirically validate the predicted fragmentation patterns, the following experimental workflow is recommended.

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

For ESI-MS analysis, dilute the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For GC-MS (EI) analysis, dilute the stock solution to 10 µg/mL in dichloromethane.

ESI-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument coupled to a liquid chromatography system.

-

Method:

-

Infusion: Directly infuse the 1 µg/mL sample at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion cluster.

-

MS/MS Scan: Perform a product ion scan on the most abundant precursor ion (e.g., m/z 312).

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and establish their relationships.

-

EI-MS Analysis

-

Instrumentation: Employ a Gas Chromatography (GC) system coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

-

Method:

-

Injection: Inject 1 µL of the 10 µg/mL sample into the GC.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp from 100°C to 300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan: Acquire spectra over a mass range of m/z 40-500.

-

Caption: Recommended experimental workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and informative. The presence of bromine and chlorine provides an unmistakable isotopic signature for facile identification of the molecular ion and related fragments. Under EI, fragmentation is dominated by the loss of halogen radicals and the •CF₃ radical, providing a robust fingerprint. Under ESI-MS/MS, the fragmentation of the protonated molecule is characterized by the neutral loss of HBr and HCl. The complementary data from both techniques provides a powerful tool for the unambiguous structural confirmation of this important heterocyclic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. whitman.edu [whitman.edu]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, the theoretical principles governing its solubility in organic solvents, and detailed, field-proven methodologies for empirical solubility determination. By integrating theoretical insights with practical, step-by-step protocols, this guide aims to be an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can severely limit oral bioavailability, lead to unreliable in vitro assay results, and create significant hurdles in formulation development.[3] Consequently, a thorough understanding and accurate measurement of a compound's solubility profile early in the development process is not merely advantageous, but essential for mitigating risks and conserving valuable resources.[1]

This compound is a halogenated quinoline derivative. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, known for a wide array of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6][7] The specific substitutions on this particular molecule—a bromine atom, a chlorine atom, and a trifluoromethyl group—are strategically incorporated to modulate its electronic, metabolic, and pharmacokinetic properties.[8][9] This guide focuses specifically on understanding and quantifying the solubility of this promising compound in organic solvents, a critical step for its progression through the drug discovery pipeline.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [10][11] |

| CAS Number | 1701-28-6 | [11][12][13] |

| Molecular Formula | C₁₀H₄BrClF₃N | [10][11][12] |

| Molecular Weight | 310.50 g/mol | [10][11][12] |

| Appearance | Solid | [10] |

| Purity | Typically ≥97-98% | [10][11][12] |

| InChI Key | JKEQQFAWABXNFV-UHFFFAOYSA-N | [10][11] |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | [11] |

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a useful, albeit simplified, framework for initial predictions.

-

The Quinoline Core: The quinoline ring system, a fusion of a benzene and a pyridine ring, is aromatic and possesses a nitrogen atom that can act as a hydrogen bond acceptor. As a weak base, its solubility in protic solvents can be influenced by the solvent's acidity.[4][5]

-

Halogenation (Bromo and Chloro Substituents): The presence of bromine and chlorine atoms increases the molecule's molecular weight and polarizability. These substituents contribute to van der Waals interactions and can influence crystal lattice energy, which in turn affects the energy required to dissolve the solid.

-

The Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a powerful modulator of physicochemical properties.[8][9] It is highly lipophilic and electron-withdrawing.[8] The CF₃ group can enhance solubility in non-polar organic solvents and can also disrupt intermolecular interactions in the solid state, potentially lowering the energy barrier to dissolution. Its presence has been shown to improve membrane permeability and metabolic stability, making it a common feature in modern medicinal chemistry.[8]

Based on these features, it is reasonable to predict that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those that are polar aprotic (e.g., DMSO, DMF, THF) and chlorinated (e.g., Dichloromethane). Its solubility in non-polar solvents like hexanes is likely to be lower, while solubility in polar protic solvents like ethanol and methanol will be moderate, facilitated by potential hydrogen bonding with the quinoline nitrogen.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide valuable guidance, but empirical measurement remains the gold standard for accurate solubility determination.[14] Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[1][2]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous or organic medium.[1][15] It is a high-throughput method often used in the early stages of discovery to quickly assess a large number of compounds.[1][16] The resulting value is often higher than the thermodynamic solubility as it can represent a supersaturated state.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound in the solution is constant.[3][14] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][17]

The logical flow for assessing the solubility of a new compound typically starts with a high-throughput kinetic assay, followed by a more rigorous thermodynamic assay for lead candidates.

Caption: Workflow for solubility determination in drug discovery.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid screening and relies on detecting precipitation by measuring light scattering.[15][18]

Rationale: The speed of this assay allows for the efficient comparison of many compounds or solvent conditions, making it ideal for early-stage discovery. The use of a DMSO stock solution mimics how compounds are often handled in automated biological screening.[16]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1-2%) to minimize its effect on solubility.[1]

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[18]

-

Measurement: Measure the turbidity of each well using a nephelometer. The instrument detects scattered light, which is proportional to the amount of undissolved precipitate.

-

Data Analysis: Compare the light scattering units to a negative control (solvent + DMSO) and a positive control (a known insoluble compound). The kinetic solubility is often reported as the concentration at which significant precipitation is first observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the equilibrium solubility of a compound.[14][17]

Rationale: By allowing sufficient time for the system to reach equilibrium between the solid and dissolved states, this method provides the true thermodynamic solubility value. This is crucial for later-stage development activities like formulation and toxicology studies.[1] The use of HPLC-UV for quantification ensures specificity and accuracy.[3]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a roller system in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[18] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, being sure not to disturb the solid.

-

Filtration/Centrifugation: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

Quantification (HPLC-UV):

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards by HPLC with a UV detector to generate a standard curve (Peak Area vs. Concentration).

-

Dilute the filtered sample if necessary and analyze it under the same HPLC conditions.

-

Determine the concentration of the compound in the sample by interpolating its peak area from the standard curve. This concentration represents the thermodynamic solubility.

-

Caption: Step-by-step workflow for the Shake-Flask method.

Data Presentation and Interpretation

To facilitate clear communication and comparison, solubility data should be presented in a structured tabular format.

Table 1: Illustrative Solubility Data for this compound

| Organic Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) at 25°C | Thermodynamic Solubility (mM) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | Chlorinated | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethanol (EtOH) | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol (MeOH) | Polar Protic | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar | [Experimental Value] | [Calculated Value] |

| n-Hexane | Non-polar | [Experimental Value] | [Calculated Value] |

Note: This table is a template. The values must be populated through the experimental procedures outlined in Section 4.

Interpretation:

-

High Solubility (>10 mg/mL): Solvents in this category (likely DMSO, DMF, DCM) are excellent choices for preparing high-concentration stock solutions for biological assays or as reaction media for further chemical modifications.

-

Moderate Solubility (1-10 mg/mL): Solvents like THF, ACN, and alcohols may be suitable for various applications, including purification by crystallization or for specific analytical techniques.

-

Low Solubility (<1 mg/mL): Solvents where the compound exhibits low solubility (potentially non-polar solvents like hexane) can be useful as anti-solvents in crystallization procedures.

Conclusion and Implications for Drug Development

A comprehensive understanding of the is a cornerstone for its successful development. The data generated through the protocols described in this guide will directly inform critical decisions across the discovery and pre-clinical pipeline. Accurate solubility data enables the preparation of reliable solutions for in vitro and in vivo testing, guides the selection of appropriate solvent systems for synthesis and purification, and provides essential parameters for the design of effective drug delivery systems. By investing in a thorough and methodologically sound characterization of solubility, research organizations can significantly enhance the probability of advancing promising candidates like this compound toward clinical reality.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. evotec.com [evotec.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemuniverse.com [chemuniverse.com]

- 13. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]